trans-(1S,3R)-ACPD (CAS 111900-32-4) is a highly selective, rigid analogue of glutamate that functions as a potent agonist at metabotropic glutamate receptors (mGluRs). Unlike endogenous glutamate, which indiscriminately activates both ionotropic and metabotropic pathways, this specific enantiomer selectively targets Group I and Group II mGluRs while exhibiting negligible affinity for ionotropic receptors such as NMDA . For procurement professionals and principal investigators, sourcing the pure (1S,3R) isomer provides a critical pharmacological tool for dissecting mGluR-mediated second messenger systems—such as cAMP accumulation and phosphoinositide hydrolysis—with high reproducibility, defined dose-response kinetics, and resistance to rapid enzymatic or transporter-mediated clearance [1].
Substituting trans-(1S,3R)-ACPD with endogenous glutamate, the racemic mixture (±)-trans-ACPD, or its diastereomer cis-ACPD fundamentally compromises assay integrity. Endogenous glutamate is rapidly cleared by excitatory amino acid transporters (EAATs) in live-cell assays, making steady-state dosing impossible [1]. Utilizing the racemic (±)-trans-ACPD introduces the inactive (1R,3S) enantiomer, which effectively halves the specific activity per milligram and can introduce competitive binding artifacts[2]. Furthermore, substituting with cis-ACPD is catastrophic for mGluR isolation, as the cis-isomer is a potent agonist of the ionotropic NMDA receptor, thereby reintroducing the exact excitotoxic and ion-channel confounding variables that trans-ACPD is procured to avoid .
When isolating metabotropic pathways, the structural rigidity of the ACPD diastereomers dictates receptor preference. trans-(1S,3R)-ACPD demonstrates strict selectivity for mGluRs with negligible affinity for NMDA receptors (IC50 > 100 μM). In direct contrast, cis-ACPD acts as a potent NMDA receptor agonist with an IC50 of 3.3 μM .
| Evidence Dimension | NMDA Receptor Activation (IC50) |
| Target Compound Data | IC50 > 100 μM (Inactive at NMDA) |
| Comparator Or Baseline | cis-ACPD (IC50 = 3.3 μM) |
| Quantified Difference | >30-fold difference in NMDA affinity |
| Conditions | Radioligand displacement and electrophysiological depolarization in cortical wedges |
Procuring the trans-isomer ensures clean isolation of metabotropic signaling pathways without triggering confounding ionotropic excitotoxicity.
The biological activity of trans-ACPD resides almost exclusively in the (1S,3R) enantiomer. In cortical wedge preparations and cAMP accumulation assays, trans-(1S,3R)-ACPD potently stimulates responses at concentrations of 10-100 μM, whereas the (1R,3S) enantiomer remains inactive even at concentrations up to 500 μM [1].
| Evidence Dimension | Enantiomeric mGluR Activation Potency |
| Target Compound Data | Active at 10-100 μM |
| Comparator Or Baseline | trans-(1R,3S)-ACPD (Inactive at 500 μM) |
| Quantified Difference | >50-fold difference in functional potency |
| Conditions | Depolarization and cAMP accumulation assays in mouse cortical wedges |
Purchasing the pure (1S,3R) enantiomer instead of the racemate halves the required dosage and eliminates competitive interference from the inactive isomer.
trans-(1S,3R)-ACPD provides a predictable, quantified dose-response hierarchy across mGluR subtypes that cannot be achieved with endogenous glutamate. It exhibits EC50 values of 5 μM for mGluR2, 15 μM for mGluR5, 42 μM for mGluR1, and 60 μM for mGluR6 .
| Evidence Dimension | EC50 across mGluR Subtypes |
| Target Compound Data | mGluR2: 5 μM; mGluR5: 15 μM |
| Comparator Or Baseline | Endogenous Glutamate (Non-selective baseline) |
| Quantified Difference | 3-fold higher potency for mGluR2 over mGluR5 |
| Conditions | Recombinant mGluR expression systems |
Allows researchers to precisely titrate concentrations to selectively probe Group II (mGluR2) before engaging Group I (mGluR1/5) receptors.
In live-cell and tissue slice assays, endogenous glutamate and D-aspartate are rapidly cleared by astrocyte excitatory amino acid transporters (EAATs), stimulating Cl- efflux and depleting extracellular concentrations. trans-(1S,3R)-ACPD is not a substrate for these transporters, meaning it neither stimulates transporter-mediated Cl- efflux nor gets rapidly cleared from the assay medium[1].
| Evidence Dimension | Transporter-mediated clearance (Cl- efflux stimulation) |
| Target Compound Data | Not a substrate; no Cl- efflux at 0.1 mM |
| Comparator Or Baseline | L-Glutamate / D-Aspartate (Rapidly transported; stimulates Cl- efflux at 0.1-1 mM) |
| Quantified Difference | Complete resistance to EAAT-mediated clearance |
| Conditions | Cl- imaging and whole-cell recordings in isolated retinal rods and astrocytes |
Ensures stable, predictable extracellular concentrations during prolonged live-cell assays without rapid depletion by astrocyte uptake mechanisms.
Because trans-(1S,3R)-ACPD strictly avoids NMDA receptor activation (unlike cis-ACPD), it is a rigorously validated choice for patch-clamp and cortical wedge assays aimed at isolating Group I and Group II mGluR signaling without triggering confounding ionotropic excitotoxicity.
In complex cellular models where endogenous glutamate is rapidly depleted by EAATs, trans-(1S,3R)-ACPD provides a stable, degradation-resistant alternative. Its inability to act as a transporter substrate ensures that extracellular concentrations remain constant, allowing for reproducible long-term receptor activation[1].
Leveraging its defined EC50 hierarchy, researchers can use trans-(1S,3R)-ACPD in dose-response studies to selectively activate mGluR2 at low concentrations (~5 μM) before engaging mGluR5 (~15 μM) or mGluR1 (~42 μM), enabling precise dissection of subtype-specific physiological roles .
When screening novel mGluR allosteric modulators or antagonists, utilizing the enantiomerically pure trans-(1S,3R)-ACPD rather than the racemate prevents competitive binding artifacts from the inactive (1R,3S) isomer, ensuring that shifted dose-response curves accurately reflect the test compound's efficacy [2].
Irritant